molecular formula C9H12FN3O5 B016351 5-Fluorocytidine CAS No. 2341-22-2

5-Fluorocytidine

Cat. No. B016351
CAS RN: 2341-22-2
M. Wt: 261.21 g/mol
InChI Key: STRZQWQNZQMHQR-UAKXSSHOSA-N
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Description

Synthesis Analysis

The synthesis of 5-Fluorocytidine involves condensation reactions and a series of chemical modifications. Specifically, 5-Fluorocytidine and its derivative, 5'-deoxy-5-fluorocytidine, have been prepared through the condensation of pre-benzoylated 5-fluorocytosine with specific sugar molecules, followed by aminolysis, yielding overall yields of 45.7% and 42.6%, respectively (Ji Ya-fei, 2008).

Molecular Structure Analysis

The molecular structure of 5-Fluorocytidine exhibits unique characteristics due to the fluorine atom's presence. Fluorine substitution significantly influences the nucleoside's electronic properties and steric configuration. Detailed crystallographic and NMR studies have provided insights into its stereochemistry and conformational dynamics in both solid-state and solution (Soni, Srikrishnant, & Alderfer, 1996).

Chemical Reactions and Properties

5-Fluorocytidine participates in various chemical reactions, notably in the synthesis of DNA and RNA analogs, where it is efficiently utilized by certain polymerases. Its fluorinated moiety allows it to be incorporated into nucleic acids in place of natural nucleotides, affecting DNA and RNA's synthesis and function. This incorporation can lead to cytostatic actions due to the disruption of nucleic acid structures and functions (Tanaka, Yoshida, Saneyoshi, & Yamaguchi, 1981).

Scientific Research Applications

  • Inhibition of Ribosomal RNA Maturation : Grosso and Pitot (1984) found that 5-fluorocytidine inhibits the maturation of ribosomal RNA in Novikoff hepatoma cells, similar to the effects of 5-azacytidine, although it has slightly different impacts on protein synthesis (Grosso & Pitot, 1984).

  • Cancer Therapy via DNA Mismatch Repair (MMR) : Li et al. (2009) discovered that DNA mismatch repair-dependent 5-fluorouracil cytotoxicity leads to tumor-selective responses, suggesting potential in cancer therapy by targeting MMR defects (Li et al., 2009).

  • Reversal Studies in Cancer Therapy : Eidinoff, Rich, and Perez (1959) demonstrated that thymidine can reverse the growth inhibition caused by 5-fluorocytidine in human tumor cells, indicating a possible mechanism for its action in cancer therapy (Eidinoff et al., 1959).

  • Incorporation in Cellular RNA : Gleason and Fraenkel-conrat (1976) showed that the incorporation of 5-fluorocytidine in cellular RNA might contribute to the biological consequences of 5-fluorouracil treatment in living cells and organisms (Gleason & Fraenkel-conrat, 1976).

  • Metabolism Monitoring via NMR : Stevens et al. (1984) highlighted that 19F NMR allows for non-invasive monitoring of 5-fluorouracil metabolism in tumors and liver, which could improve cancer treatment strategies (Stevens et al., 1984).

  • Pharmacokinetics and Metabolism : Beumer et al. (2006) studied the pharmacokinetics, metabolism, and oral bioavailability of 5-fluoro-2′-deoxycytidine in mice, finding significant first-pass catabolism to potentially toxic metabolites, which do not inhibit DNA methyltransferase. This research aids in understanding the drug's potential in cancer treatment (Beumer et al., 2006).

  • Clinical Pharmacology in Cancer : Diasio and Harris (1989) discussed 5-fluorouracil's wide use in cancer treatment, its rapid elimination rate, and various administration methods, although its precise mechanism of action and host cell toxicity remain areas for further research (Diasio & Harris, 1989).

  • NMR Spectroscopy for Drug Identification : Martino, Malet-Martino, and Gilard (2000) demonstrated that 19F NMR spectroscopy is highly specific for identifying fluoropyrimidine drugs and their metabolites in biological media, useful for monitoring drug metabolism and biodistribution in clinical applications (Martino et al., 2000).

Safety And Hazards

5-Fluorocytidine is associated with certain safety hazards. The safety information includes pictograms, signal word “Warning”, and hazard statements H315, H319, H335 . Precautionary statements include P261, P305+P351+P338 .

Future Directions

The use of 5-Fluorocytidine and its derivatives in cancer treatment is an area of active research . The development of new therapeutic approaches, especially for colorectal carcinoma, is a promising future direction .

properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRZQWQNZQMHQR-UAKXSSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177964
Record name 5-Fluorocytidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluorocytidine

CAS RN

2341-22-2
Record name 5-Fluorocytidine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluorocytidine
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Record name 5-Fluorocytidine
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Record name 5-Fluorocytidine
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Record name 5-FLUOROCYTIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,810
Citations
MK Gleason, H Fraenkel-Conrat - Proceedings of the …, 1976 - National Acad Sciences
… by 5-fluorocytidine residues formed from it and incorporated into cellular mRNA (9). That 5-fluorocytidine … predicts that theincorporation of 5-fluorocytidine shouldbe much lower in plant …
Number of citations: 38 www.pnas.org
LD Vainchtein, H Rosing… - Biomedical …, 2010 - Wiley Online Library
A rapid and selective liquid chromatography/tandem mass spectrometric method was developed for the simultaneous determination of capecitabine and its metabolites 5′‐deoxy‐5‐…
SK Quinney, SP Sanghani, WI Davis, TD Hurley… - … of Pharmacology and …, 2005 - ASPET
… Carboxylesterases hydrolyze capecitabine's carbamate side chain to form 5′-deoxy-5-fluorocytidine (5′-DFCR). This study examines the steady-state kinetics of recombinant human …
Number of citations: 195 jpet.aspetjournals.org
F Le Guerhier, C Pichoud, S Guerret… - Antimicrobial agents …, 2000 - Am Soc Microbiol
A novel l-nucleoside analog of deoxycytidine, 2′,3′-dideoxy-2′,3′-didehydro-β-l-5-fluorocytidine (β-l-Fd4C), was recently shown to strongly inhibit hepatitis B virus (HBV) …
Number of citations: 95 journals.asm.org
T Tabata, M Katoh, S Tokudome, M Nakajima… - Drug metabolism and …, 2004 - ASPET
… first metabolized to 5′-deoxy-5-fluorocytidine (5′-DFCR) by … -5′-deoxy-5-fluorocytidine) is a novel oral fluoropyrimidine … : capecitabine to 5′-deoxy-5-fluorocytidine (5′-DFCR) by …
Number of citations: 109 dmd.aspetjournals.org
A Salvador, L Millerioux, A Renou - Chromatographia, 2006 - Springer
A new single extraction procedure was developed to isolate capecitabine and its major metabolites (5′-deoxy-5-fluorocytidine, 5′-deoxy-5-fluorouridine, and 5-fluorouracil) from …
T Tabata, M Katoh, S Tokudome, M Hosakawa… - Drug Metabolism and …, 2004 - ASPET
… Capecitabine (N 4 -pentyloxycarbonyl-5′-deoxy-5-fluorocytidine) was designed to reduce the adverse effects and improve the selectivity toward tumors. Capecitabine is a novel oral …
Number of citations: 66 dmd.aspetjournals.org
KA Watanabe, A Matsuda, MJ Halat… - Journal of Medicinal …, 1981 - ACS Publications
… S'-O-Glucuronides of anticancer nucleosides, 5-fluorouridine and 5-fluorocytidine, were … -9-D-glucuronides of 5-fluorouridine and 5-fluorocytidine (20 and 21) isolated as their crystalline …
Number of citations: 56 0-pubs-acs-org.brum.beds.ac.uk
LJW Lu, WC Tseng, K Randerath - Biochemical Pharmacology, 1979 - Elsevier
… Effects of 5-fluorocytidine on mouse liver tRNA and mouse … was shown to contain 5-fluorocytidine and 5 fluorouridine. The … , as well as the effects of 5-fluorocytidine administration on the …
F Zoulim, E Dannaoui, C Borel, O Hantz… - Antimicrobial agents …, 1996 - Am Soc Microbiol
beta-L-Nucleoside analogs represent a new class of potent antiviral agents with low cytotoxicity which provide new hope in the therapy of chronic hepatitis B virus (HBV) infections. We …
Number of citations: 66 journals.asm.org

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